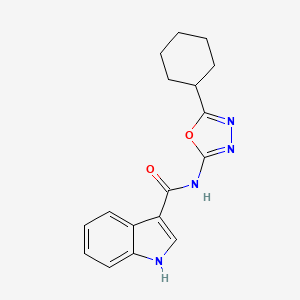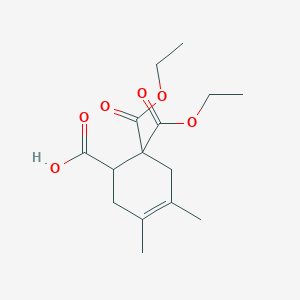
6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid is a chemical compound with the molecular formula C15H22O6 . It is also known as 4-Cyclohexene-1,1,2-tricarboxylic acid, 4,5-dimethyl-, 1,1-diethyl ester .
Molecular Structure Analysis
The molecular structure of this compound consists of a cyclohexene ring substituted with ethoxycarbonyl and methyl groups . The exact arrangement of these groups on the cyclohexene ring can be determined through techniques such as NMR spectroscopy .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Development
6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid and its derivatives play a crucial role in the synthesis of complex organic compounds. For instance, the reaction of related β-amino α,β-unsaturated esters with amines has been explored for synthesizing new derivatives of quinazolines, highlighting the utility of this compound in the development of heterocyclic compounds with potential applications in pharmaceuticals and materials science (Yokoyama et al., 1975).
Supramolecular Chemistry
The compound has relevance in the field of supramolecular chemistry. For example, research on 1,2,4,5-benzenetetracarboxylic acid, a structurally related compound, shows how these types of molecules can form supramolecular assemblies with aza donor molecules, leading to a variety of crystal structures. This demonstrates the potential of such compounds in the design of new materials with specific molecular architectures (Arora & Pedireddi, 2003).
Polymer Science
In the realm of polymer science, derivatives of this compound are utilized in various polymerization processes. The mechanism of regio- and stereoselective cyclopolymerization of diynes, involving related compounds, has been studied, contributing to the understanding of polymer formation and the design of new polymeric materials (Herz et al., 2015).
Selective Extraction Processes
Research on acyclic polyether dicarboxylic acids, which share structural similarities with this compound, shows their application in selective metal extraction. Such compounds have been synthesized for use in selective Pb(II) extraction, highlighting their potential in environmental remediation and metal recovery processes (Hayashita et al., 1999).
Liquid Crystal Networks
The compound's derivatives have been explored in the development of supramolecular liquid-crystalline networks. By self-assembly of multifunctional hydrogen-bonding molecules, these networks are formed, indicating the compound's potential in the creation of advanced materials with specific liquid-crystalline properties (Kihara et al., 1996).
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid typically involves the following steps:
Step 1: Starting with a cyclohexene derivative, subjecting it to esterification reactions to introduce ethoxycarbonyl groups.
Step 2: Methyl groups can be introduced via alkylation reactions.
Reaction Conditions: The reactions require specific catalysts, appropriate temperatures, and solvents to ensure successful synthesis.
Industrial Production Methods:
In industrial settings, the production process may involve large-scale esterification and alkylation reactions, utilizing continuous flow reactors to enhance efficiency and yield. Precise control over reaction parameters is crucial to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound may undergo oxidation reactions where the ethoxycarbonyl groups are oxidized to carboxylic acids.
Reduction: Reduction reactions can reduce the ethoxycarbonyl groups to primary alcohols.
Substitution: Substitution reactions may replace one of the ethoxycarbonyl groups with another functional group.
Common Reagents and Conditions:
Oxidation: Often requires oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminium hydride or sodium borohydride are used.
Substitution: Various nucleophiles and appropriate catalysts can facilitate substitution reactions.
Major Products:
Oxidation products include carboxylic acids.
Reduction products include primary alcohols.
Substitution products depend on the nucleophile used in the reaction.
Scientific Research Applications: 6,6-Bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid finds applications in several research domains:
Chemistry: Used in synthesis of complex organic molecules, studying reaction mechanisms, and exploring new catalytic processes.
Biology: Investigated for potential use in developing pharmaceuticals due to its unique structure.
Medicine: May serve as a building block for drug synthesis or as a model compound for studying biological interactions.
Industry: Employed in the production of specialized polymers and materials with desired chemical properties.
Mechanism of Action: The compound's effects are exerted through its interaction with various molecular targets and pathways. Its ester groups can participate in hydrolysis reactions, releasing active species that may interact with enzymes or receptors in biological systems. The cyclohexene ring structure can serve as a scaffold for binding with specific proteins, influencing biochemical pathways.
Comparison with Similar Compounds: When compared to similar compounds such as 3,4-dimethylcyclohex-3-ene-1-carboxylic acid or 6,6-bis(methoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid, this compound stands out due to its unique substitution pattern. The presence of multiple ethoxycarbonyl groups enhances its reactivity and potential for diverse chemical modifications, making it a versatile tool in chemical synthesis and research.
Other similar compounds include:
6,6-Bis(methoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid
3,4-Dimethylcyclohex-3-ene-1-carboxylic acid
Eigenschaften
IUPAC Name |
6,6-bis(ethoxycarbonyl)-3,4-dimethylcyclohex-3-ene-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O6/c1-5-20-13(18)15(14(19)21-6-2)8-10(4)9(3)7-11(15)12(16)17/h11H,5-8H2,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVBVPQDROEIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC(=C(CC1C(=O)O)C)C)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

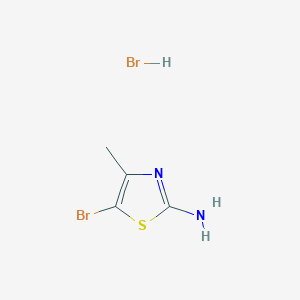
![[1-(2,2-Difluoroethyl)-5-iodopyrazol-3-yl]methanol](/img/structure/B2994534.png)

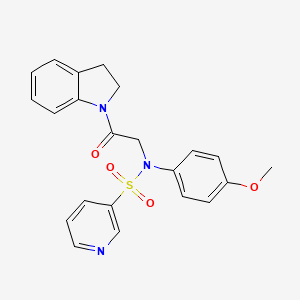
![4-Methyl-1-[4-(piperidin-4-ylmethoxy)benzoyl]-piperidine hydrochloride](/img/new.no-structure.jpg)
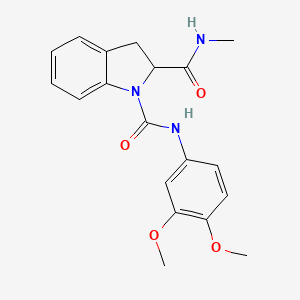
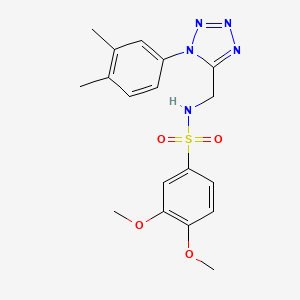
![2-Bromo-3-[[(4-fluorosulfonyloxyphenyl)carbamoylamino]methyl]thiophene](/img/structure/B2994546.png)
![Methyl 3-[[cyclohexyl(methyl)amino]methyl]-1-methylpyrazole-4-carboxylate](/img/structure/B2994548.png)

![2-[(2-Methylpropan-2-yl)oxycarbonyl]-1,2-oxazolidine-3-carboxylic acid](/img/structure/B2994552.png)
![2-{N-[(3,5-dimethoxyphenyl)methyl]acetamido}acetic acid](/img/structure/B2994553.png)
